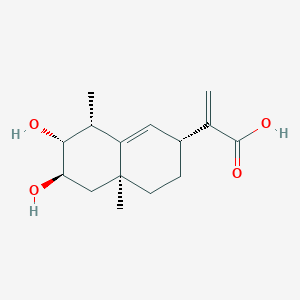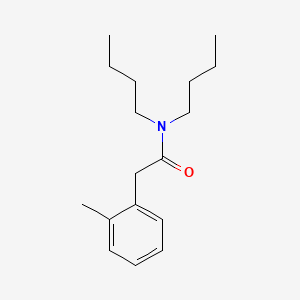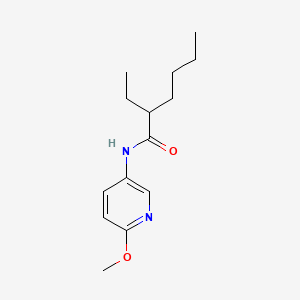
2,3-Dihydroxypterodonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex dihydroxy acids often involves stereoselective methods, employing strategies like Sharpless asymmetric dihydroxylation and Dondoni's furan addition. For example, Sasaki et al. (1997) described the stereoselective synthesis of a core building block for a related compound using these methods, highlighting the efficiency and precision required in synthesizing such molecules (Sasaki, Hamada, & Shioiri, 1997).
Molecular Structure Analysis
Molecular structure analysis of dihydroxy acids often involves spectroscopic techniques such as NMR and mass spectrometry. For instance, the formation of novel dihydroxy acids from arachidonic acid was confirmed through ultraviolet and mass spectrometric analysis, demonstrating the importance of detailed structural analysis in understanding these compounds (Maas, Turk, Oates, & Brash, 1982).
Chemical Reactions and Properties
Dihydroxy acids undergo various chemical reactions, including complexation and condensation. Bombi et al. (2007) studied the complexation properties of a similar dihydroxy acid with metals, providing insight into the chemical behavior and potential applications of such compounds in coordination chemistry (Bombi, Marco, Marton, Moro, Reheman, Tapparo, & Viero, 2007).
Wissenschaftliche Forschungsanwendungen
Aktivität gegen das Influenza-A-Virus (H1N1)
“2,3-Dihydroxypterodonsäure”, auch bekannt als Pterodonsäure, wurde auf ihre potenzielle antivirale Aktivität untersucht, insbesondere gegen den H1N1-Subtyp des Influenza-A-Virus {svg_1}. Pterodonsäure ist ein Eudesman-Typ-Sesquiterpen, das aus Laggera pterodonta (DC.) isoliert wurde, einem Volkskraut, das im Südwesten Chinas weit verbreitet ist {svg_2}.
Die antivirale Aktivität von Pterodonsäure erwies sich als relativ nahe an der von Ribavirin, einem Medikament, das zur Behandlung einiger Virusinfektionen eingesetzt wird {svg_3}. Eine Reihe von Pterodonsäurederivaten wurde hergestellt und zeigte signifikant verbesserte antivirale Aktivitäten gegen das Influenza-A-Virus (H1N1), was mehr Möglichkeiten für die Behandlung von Atemwegsviruskrankheiten bietet {svg_4}.
Hemmung der Virusreplikation und Entzündung
Es wurde auch festgestellt, dass Pterodonsäure die Virusreplikation und die durch das Influenza-A-Virus induzierte Entzündung hemmt {svg_5}. Sie hemmt nicht direkt die Neuraminidase (NA), ein Enzym auf der Oberfläche von Influenzaviren, das es dem Virus ermöglicht, aus der Wirtszelle freigesetzt zu werden {svg_6}.
Stattdessen scheint Pterodonsäure den nukleären Export viraler Ribonukleoprotein (RNP)-Komplexe zu blockieren, wodurch die Replikation des Influenza-A-Virus gehemmt wird {svg_7}. Darüber hinaus kann sie die Expression von pro-inflammatorischen Molekülen wie IL-6, MIP-1, MCP-1 und IP-10, die durch das menschliche Influenza-A-Virus (H1N1) induziert werden, signifikant abschwächen und die Expression von Zytokinen und Chemokinen, die durch das Vogelgrippevirus (H9N2) induziert werden, ähnlich herunterregulieren {svg_8}.
Wirkmechanismus
Target of Action
It is known to interact with enzymes such as decarboxylases
Mode of Action
The compound’s interaction with its targets involves a complex process. For instance, it has been observed that 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), an enzyme that shares structural similarities with 2,3-Dihydroxypterodontic acid, has a V-shaped tunnel through which the substrate travels in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions . This suggests that 2,3-Dihydroxypterodontic acid may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It is known that the compound interacts with decarboxylases , which play a crucial role in various biochemical pathways, including amino acid, carbohydrate, and lipid metabolism
Result of Action
Given its interaction with decarboxylases , it can be hypothesized that the compound may influence processes such as decarboxylation and carboxylation, thereby affecting various cellular functions.
Eigenschaften
IUPAC Name |
2-[(2R,4aS,6R,7R,8R)-6,7-dihydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(14(18)19)10-4-5-15(3)7-12(16)13(17)9(2)11(15)6-10/h6,9-10,12-13,16-17H,1,4-5,7H2,2-3H3,(H,18,19)/t9-,10-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUMTSGGLOUCH-WHLPLNIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC2(C1=CC(CC2)C(=C)C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one](/img/structure/B1180566.png)